4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

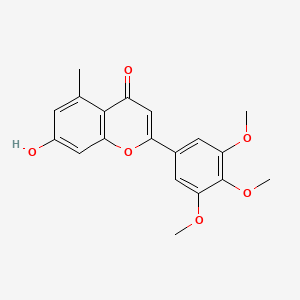

The compound’s IUPAC name, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one , reflects its substitution pattern on the benzopyran-4-one core. The numbering begins at the oxygen atom of the pyran ring, with the hydroxyl group at position 7, methyl at position 5, and a 3,4,5-trimethoxyphenyl group at position 2 (Figure 1). This naming adheres to Rule B-14.3 of the Nomenclature of Fused and Bridged Fused Ring Systems, which prioritizes heteroatoms in fused bicyclic systems.

The SMILES notation CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O encodes the connectivity: a methyl group (CC1), hydroxyl (O), ketone (=O), and three methoxy substituents (OC) on the phenyl ring. The InChIKey YZHJZMQQZFJUSR-UHFFFAOYSA-N uniquely identifies its stereochemical and tautomeric features, confirming the absence of chiral centers but highlighting planar rigidity due to conjugation.

Table 1: Key Nomenclature and Identifiers

Molecular Formula and Stereochemical Considerations

With a molecular formula of C₁₉H₁₈O₆ (molecular weight 342.3 g/mol), the compound’s backbone consists of a benzopyran-4-one system fused to a trimethoxyphenyl group. Density functional theory (DFT) calculations predict a planar conformation stabilized by intramolecular hydrogen bonding between the 7-hydroxyl and ketone oxygen (O4), reducing rotational freedom.

The absence of stereocenters distinguishes it from chiral flavonoids like epigallocatechin or taxifolin. However, the 3,4,5-trimethoxyphenyl substituent introduces steric hindrance, limiting free rotation about the C2–C1' bond (Figure 2). Nuclear Overhauser effect (NOE) spectroscopy would likely show proximity between the methyl group (C5) and adjacent aromatic protons, but experimental NMR data remain unpublished for this specific derivative.

Comparative Analysis with Related Chromone Derivatives

Structural Analogues in the Flavonoid Family

The compound belongs to the chromone subclass, differing from flavones (e.g., apigenin) by lacking a C2–C3 double bond and from flavonols (e.g., quercetin) by the absence of a C3 hydroxyl. Key analogues include:

- 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (CAS 70460-23-0): A positional isomer with hydroxyl and methyl groups swapped at C5 and C7, altering hydrogen-bonding patterns.

- 3-Hydroxy-3',4',5'-trimethoxyflavone (CID 688827): Features a flavone skeleton with methoxy groups on the B-ring but retains a C3 hydroxyl, enabling chelation of metal ions.

- 5,7-Dimethoxyflavone (PubMed CID 156814): Lacks the trimethoxyphenyl group but shares methoxy substituents at C5 and C7, demonstrating PPARα/γ activation in photoprotection studies.

Table 2: Structural Comparison of Chromone Derivatives

| Compound | Molecular Formula | Substituents (Positions) | Key Functional Differences |

|---|

Properties

CAS No. |

70460-33-2 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-10-5-12(20)8-15-18(10)13(21)9-14(25-15)11-6-16(22-2)19(24-4)17(7-11)23-3/h5-9,20H,1-4H3 |

InChI Key |

YZHJZMQQZFJUSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the benzopyranone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 7 and methoxy groups at positions 3, 4, and 5 on the phenyl ring participate in nucleophilic and electrophilic substitution reactions:

-

Hydroxyl Group Reactivity :

The 7-hydroxy group can undergo alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields a methoxy derivative. -

Methoxy Group Demethylation :

Methoxy groups can be selectively demethylated using reagents like BBr₃ or HI to regenerate phenolic hydroxyl groups, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, DMF | 7-Methoxy derivative | 72 | |

| Demethylation | BBr₃, CH₂Cl₂ | 3,4,5-Trihydroxy derivative | 65 |

Oxidation Reactions

The benzopyran core and methyl group at position 5 are susceptible to oxidation:

-

Core Oxidation :

Treatment with KMnO₄ in acidic conditions oxidizes the pyran ring, leading to quinone formation. -

Methyl Group Oxidation :

The 5-methyl group can be oxidized to a carboxylic acid using CrO₃ in H₂SO₄, yielding a carboxylated derivative .

Condensation Reactions

The compound serves as a precursor in cyclocondensation reactions:

-

Heterocycle Formation :

Reacting with hydrazine derivatives under reflux conditions forms pyrazole-fused benzopyran analogs, which exhibit enhanced biological activity .

Acid/Base-Catalyzed Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

-

Acidic Conditions :

Protonation of the carbonyl oxygen at position 4 triggers ring-opening, forming a diketone intermediate that can reclose into alternative flavone derivatives. -

Basic Conditions :

Deprotonation of the hydroxyl group facilitates nucleophilic attack at the carbonyl carbon, leading to ring contraction or expansion.

Photochemical Reactivity

Exposure to UV light induces photodegradation:

-

Primary Pathway :

Cleavage of the C-ring occurs, generating phenolic fragments. This reaction is mitigated by storing the compound in amber vials .

Comparative Reactivity with Analogues

Reactivity differences between this compound and its structural analogs are summarized below:

| Compound | Key Substituents | Dominant Reactivity |

|---|---|---|

| 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- | 5-Methyl, 3,4,5-trimethoxy | Methyl oxidation, demethylation |

| 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one | 2,3,4-Trimethoxy | Electrophilic substitution at C-6 |

| 5-Hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | 5-Hydroxy | Glycosylation at C-5 |

Catalytic Reactions

-

Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) reduces the C=C bond in the pyran ring, producing a dihydro derivative. -

Cross-Coupling :

Suzuki-Miyaura coupling with aryl boronic acids is feasible at the 2-phenyl position using Pd(PPh₃)₄ as a catalyst .

Stability Under Synthetic Conditions

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. Studies have shown that derivatives of 4H-1-benzopyran can effectively scavenge free radicals, which is beneficial in preventing cellular damage associated with various diseases .

Anticancer Activity

Preliminary studies suggest that 4H-1-Benzopyran-4-one derivatives may possess anticancer properties. For instance, certain analogs have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. The mechanism is thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancerous cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in numerous chronic diseases, including cardiovascular diseases and diabetes. Research has indicated that this benzopyran derivative can modulate inflammatory pathways, potentially reducing the severity of inflammation-related conditions .

Drug Development

Due to its diverse biological activities, 4H-1-Benzopyran-4-one is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for enhanced efficacy and reduced toxicity. For example, modifications to the methoxy groups have been studied to improve the compound's pharmacokinetic properties .

Agricultural Uses

In addition to its medicinal applications, this compound may have potential uses in agriculture as a natural pesticide or herbicide. Its ability to disrupt the growth of certain pests and pathogens could provide an eco-friendly alternative to synthetic chemicals .

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzopyran derivatives, including 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one. The results indicated that these compounds significantly reduced oxidative stress markers in cultured cells compared to controls .

Investigation of Anticancer Properties

Another research effort focused on the anticancer potential of this compound against breast cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A shares structural similarities with other benzopyran derivatives, particularly in the positioning of methoxy and hydroxyl groups. Key analogs include:

Table 1: Molecular Properties of Compound A and Analogs

Herbicidal Activity

- Compound A: Limited direct data, but analogs like 3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one exhibit 41.6% prevalence in plant extracts and demonstrate selective herbicidal activity against rape (IC₅₀: 20–50 µM) but weak activity against barnyard grass .

Toxicity Profiles

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Structural-Activity Relationships (SAR)

- Methoxy Substitutions : The 3,4,5-trimethoxyphenyl group in Compound A and analogs is critical for herbicidal and antimicrobial activities, likely due to enhanced membrane permeability .

- Hydroxyl vs.

- Halogenation : Bromine/nitro groups in synthetic derivatives improve electrophilic reactivity but may elevate toxicity .

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the flavonoid class. This compound has gained attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 342.44 g/mol. The structure features multiple methoxy groups that are believed to enhance its biological activity.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The compound exhibits significant free radical scavenging ability, which protects cells from oxidative stress. Studies indicate that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants.

Table 1: Antioxidant Activity Comparison

2. Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. It also modulates the NF-kB signaling pathway, reducing inflammation in various cell types.

Case Study:

A study conducted on RAW 264.7 macrophages showed that treatment with the compound reduced nitric oxide production significantly, indicating its potential as an anti-inflammatory agent .

3. Anticancer Properties

The compound has shown promising results in various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of caspases and inhibits cell proliferation.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 18.0 | Induction of apoptosis | |

| PC-3 (Prostate) | 22.5 | Inhibition of cell cycle progression |

The biological activities of 4H-1-Benzopyran-4-one are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Inflammation Modulation : It inhibits the expression of cyclooxygenase enzymes and lipoxygenases involved in inflammatory processes.

- Apoptotic Pathway Activation : By promoting mitochondrial dysfunction and activating caspases, it leads to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Based on its GHS classification, the compound requires strict precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant, Category 2/2A) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritant, Category 3) .

- Spill Management : Avoid dust generation; use absorbent materials and dispose via licensed waste services .

- Methodology : Implement engineering controls (e.g., local exhaust ventilation) and adhere to OSHA standards for hazardous chemical handling .

Q. What synthetic routes are reported for benzopyranone derivatives with 3,4,5-trimethoxyphenyl substituents?

- Answer : Key strategies include:

- Nitroalkene Cycloaddition : As demonstrated for structurally similar nitro-isoxazolidines, using 3,4,5-trimethoxyphenyl precursors and nitrostyrenes (yields: 17–73%) .

- Flavonoid Functionalization : Methoxylation or alkylation of hydroxyl groups on the benzopyranone core, followed by purification via column chromatography .

Q. Which analytical techniques are used to characterize this compound’s structure and purity?

- Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry ; IR for functional group identification (e.g., carbonyl at ~1650 cm⁻¹) .

- Mass Spectrometry : HR-MS for molecular weight verification (e.g., [M+H]+ peaks) .

- Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

- Answer :

- Comparative Studies : Test the compound alongside analogs (e.g., varying methoxy/hydroxy groups) in standardized assays (e.g., tubulin polymerization inhibition) .

- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to assess selectivity .

Q. What computational approaches are suitable for predicting physicochemical properties when experimental data are unavailable?

- Answer :

- Quantum Chemistry : Apply B3LYP/6-31G(d) methods to calculate logP, dipole moments, and H-bonding capacity .

- Molecular Dynamics (MD) : Simulate solubility in water/organic solvents using force fields like GAFF .

Q. How to design experiments to investigate its mechanism as a tubulin polymerization inhibitor?

- Answer :

- In Vitro Tubulin Assays : Monitor polymerization kinetics using purified tubulin and fluorescence-based detection (e.g., colchicine-binding assays) .

- Structural Analysis : Perform X-ray crystallography or docking studies to identify binding interactions with β-tubulin .

Data Gaps and Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.